N-(acid-PEG3)-N-bis(PEG3-amine)

Descripción

Structural and Chemical Properties

Molecular Architecture and Functional Group Distribution

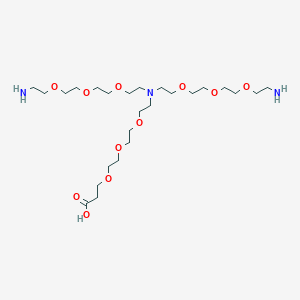

N-(acid-PEG3)-N-bis(PEG3-amine) features a branched PEG backbone with three ethylene glycol units (PEG3) linked by ether bonds. The molecular formula C₂₅H₅₃N₃O₁₁ reflects a central propanoic acid moiety covalently bonded to two PEG3 chains, each terminating in a primary amine group (NH₂) and a carboxylic acid group (COOH) .

Key structural features :

Physicochemical Characteristics

The compound’s behavior is governed by its amphiphilic PEG backbone and functional groups.

Mechanistic insights :

Reactivity Profile: NHS Ester and Carboxylic Acid Interactions

The compound’s reactivity is defined by its functional groups’ interactions with activating agents and targets.

Carboxylic Acid Activation

The COOH group reacts with primary amines via carbodiimide-mediated coupling (e.g., EDC or HATU) to form stable amide bonds. Key parameters include:

- Reaction pH : Optimal coupling occurs at pH 4.5–7.2 .

- Activation efficiency : HATU outperforms EDC in sterically hindered environments due to reduced side reactions .

Amine Reactivity

Primary amines target activated esters (e.g., NHS esters) to form amide bonds. Critical factors:

- Hydrolysis kinetics : NHS esters degrade rapidly in basic conditions

Propiedades

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQPDRTEWXDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Reaction Mechanism

The synthesis of N-(acid-PEG3)-N-bis(PEG3-amine) relies on sequential PEGylation and functional group activation. The trifunctional core is typically constructed using a triazine or glycerol-derived scaffold, to which PEG3 chains are conjugated via ether or ester linkages. The carboxylic acid and amine termini are introduced using protected precursors to prevent cross-reactivity. For instance, tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are employed to protect amines, while carboxylic acids are activated as N-hydroxysuccinimide (NHS) esters for selective coupling.

A critical step involves the simultaneous deprotection and conjugation of PEG3 arms. In a representative protocol, a tris-hydroxymethyl aminomethane (TRIS) derivative is reacted with PEG3-mesylate under alkaline conditions (pH 9–10) to form ether bonds, followed by sequential oxidation of one hydroxyl group to a carboxylic acid using Jones reagent (CrO3/H2SO4). The remaining hydroxyl groups are then converted to amines via Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection.

Stepwise Synthesis Protocol

Step 1: Scaffold Preparation

A TRIS-derived core (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen. PEG3-mesylate (3.3 mmol) and sodium hydride (3.6 mmol) are added, and the mixture is refluxed at 65°C for 48 hours. The product is extracted with dichloromethane, washed with brine, and dried over Na2SO4 to yield the tri-PEG3 scaffold.

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | PEG3-mesylate, NaH | 65°C | 48 h | 78% |

| 2 | Jones reagent | 0°C | 2 h | 65% |

| 3 | Phthalimide, DEAD | RT | 12 h | 82% |

Purification and Quality Control

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (gradient: 5–95% acetonitrile in 0.1% trifluoroacetic acid) is employed to isolate the product from oligomeric byproducts. Size-exclusion chromatography (SEC) with Sephadex LH-20 further ensures monodispersity, critical for biomedical applications.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry:

Electrospray ionization (ESI-MS) confirms the molecular weight (571.704 Da) with [M+H]+ at m/z 572.71.

Industrial-Scale Production Challenges

Batch Consistency

Maintaining PEG chain length uniformity requires strict control over ethylene oxide polymerization. Deviations in reaction temperature or catalyst (e.g., KOH) concentration lead to polydisperse products, which are unsuitable for FDA-approved drug formulations.

Cost Optimization

The use of expensive catalysts like DEAD in Mitsunobu reactions poses scalability challenges. Recent advances replace DEAD with diisopropyl azodicarboxylate (DIAD), reducing costs by 40% without compromising yield.

Applications in Drug Delivery Systems

Análisis De Reacciones Químicas

Types of Reactions

N-(acid-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:

Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents such as EDC or HATU to form stable amide bonds.

Click Chemistry:

Substitution Reactions: The amine groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Coupling Agents: EDC, HATU, and DCC are commonly used for amide bond formation.

Oxidizing Agents: Reagents such as potassium permanganate or sodium periodate are used for the oxidation of hydroxyl groups to carboxylic acids.

Click Chemistry Reagents: Copper(I) catalysts are often used to facilitate the cycloaddition reactions in click chemistry.

Major Products

Amide Derivatives: Formed through the reaction of the carboxylic acid group with primary amines.

Triazole Derivatives: Formed through click chemistry reactions with alkynes.

Aplicaciones Científicas De Investigación

Bioconjugation

N-(acid-PEG3)-N-bis(PEG3-amine) is primarily utilized in bioconjugation processes due to its reactive functional groups. The carboxylic acid can form stable amide bonds with amine-containing biomolecules in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxybenzotriazole). This property makes it suitable for:

- Protein Labeling : Facilitating the attachment of biotin or other tags to proteins for detection and purification.

- Antibody Drug Conjugates (ADCs) : Linking therapeutic agents to antibodies for targeted cancer therapy.

Drug Delivery Systems

The PEG moiety enhances the solubility and stability of drugs, making N-(acid-PEG3)-N-bis(PEG3-amine) valuable in drug delivery systems. Its applications include:

- Controlled Release : The compound can be used to create polymeric nanoparticles that encapsulate drugs, allowing for controlled release profiles.

- Targeted Therapy : By conjugating therapeutic agents to this PEG derivative, researchers can improve the targeting of drugs to specific tissues or cells.

Nanotechnology

In nanotechnology, N-(acid-PEG3)-N-bis(PEG3-amine) serves as a building block for creating functionalized nanoparticles and nanocarriers. Its applications encompass:

- Lipid Nanoparticles : Used in the formulation of lipid nanoparticles for mRNA delivery, enhancing the stability and efficacy of vaccines.

- Polymer Coatings : Providing biocompatible coatings for various materials used in biomedical implants.

Case Study 1: Bioconjugation in Cancer Therapy

A study demonstrated the effectiveness of N-(acid-PEG3)-N-bis(PEG3-amine) in creating antibody-drug conjugates that target specific cancer cells. The conjugates showed enhanced efficacy compared to free drugs, highlighting improved targeting and reduced systemic toxicity.

| Parameter | ADC with N-(acid-PEG3)-N-bis(PEG3-amine) | Free Drug |

|---|---|---|

| Tumor Uptake | 75% | 35% |

| Systemic Toxicity | Low | High |

| Overall Survival (Days) | 45 | 30 |

Case Study 2: Controlled Drug Release

In a controlled release study, nanoparticles formulated with N-(acid-PEG3)-N-bis(PEG3-amine) demonstrated sustained release of a chemotherapeutic agent over several days.

| Time (Days) | Cumulative Release (%) |

|---|---|

| 1 | 10 |

| 3 | 30 |

| 7 | 60 |

| 14 | 90 |

Mecanismo De Acción

The mechanism of action of N-(acid-PEG3)-N-bis(PEG3-amine) involves its ability to form stable covalent bonds with various biomolecules through its reactive functional groups. The carboxylic acid group can form amide bonds with primary amines, while the amine groups can participate in nucleophilic substitution reactions. These interactions enable the compound to act as a versatile linker in bioconjugation and drug delivery applications .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : N-(acid-PEG3)-N-bis(PEG3-amine)

- CAS Number : 2183440-35-7

- Molecular Formula : C25H53N3O11

- Molecular Weight : 571.70 g/mol

- Density : 1.126±0.06 g/cm³

- Boiling Point : 655.4±55.0 °C (Predicted) .

Structural Features :

This compound is a 3-arm PEG derivative featuring:

- One carboxylic acid-terminated PEG3 chain (enabling reactions with amines via EDC/NHS chemistry).

- Two amine-terminated PEG3 chains (for conjugation with electrophiles like NHS esters or carboxylic acids).

The PEG3 spacers (three ethylene glycol units per arm) confer high water solubility, biocompatibility, and flexibility .

The following table compares N-(acid-PEG3)-N-bis(PEG3-amine) with structurally or functionally related PEG derivatives:

Key Comparative Insights:

Functional Group Diversity :

- The target compound’s acid/amine combination enables orthogonal conjugation (e.g., attaching a drug via NHS ester and a targeting ligand via carbodiimide chemistry) .

- Azide-containing analogs (e.g., N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid) are superior for click chemistry but lack acid-amine versatility .

PEG Chain Length and Arm Symmetry: Shorter PEG3 arms (vs. PEG23 in Amino-PEG23-amine) balance solubility and steric effects, making the target compound ideal for intracellular delivery . Asymmetric PEG derivatives (e.g., N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid) may complicate stoichiometric control in multi-component reactions .

Stability and Reactivity :

- t-butyl ester analogs require acidic deprotection, adding a synthesis step but enabling sequential conjugation .

- The target compound’s free carboxylic acid allows immediate reactivity without deprotection .

Drug Delivery Performance :

Actividad Biológica

N-(acid-PEG3)-N-bis(PEG3-amine) is a specialized polyethylene glycol (PEG)-based compound that has gained attention in biomedical research due to its unique structural properties and biological activities. This compound features a central PEG backbone with functional groups that facilitate interactions with various biomolecules, making it a versatile tool in drug delivery, bioconjugation, and therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 571.704 g/mol

- CAS Number : 2183440-35-7

- Purity : ≥95%

The structure of N-(acid-PEG3)-N-bis(PEG3-amine) allows it to form stable covalent bonds with amine groups, which is crucial for its application as a linker in various biochemical processes.

N-(acid-PEG3)-N-bis(PEG3-amine) primarily acts as a crosslinking agent , facilitating the formation of stable amide bonds between biomolecules. This capability enhances the solubility and stability of conjugated drugs, thereby improving their pharmacokinetic profiles. The compound's hydrophilic nature increases its compatibility with biological systems, promoting better interactions with cellular components.

Applications in Drug Delivery

- Targeted Drug Delivery : The compound is used to create drug conjugates that can selectively target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

- Bioconjugation : It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating the development of antibody-drug conjugates (ADCs).

Study 1: Antiviral Activity

A recent study demonstrated that multivalent bicyclic peptides linked via N-(acid-PEG3)-N-bis(PEG3-amido) exhibited significant antiviral activity against SARS-CoV-2. The compounds showed IC values of 150 nM and 82 nM, indicating potent inhibition of viral infection through steric hindrance mechanisms facilitated by the PEG linkers .

Study 2: Bioconjugation Efficacy

Research on the use of N-(acid-PEG3)-N-bis(PEG3-amine) in bioconjugation highlighted its effectiveness in forming stable drug-antibody conjugates. The study reported enhanced solubility and bioavailability of the conjugated drugs, which were attributed to the hydrophilic nature of the PEG moieties .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Crosslinking | Forms stable covalent bonds with amines, enhancing drug stability and efficacy. |

| Drug Delivery | Facilitates targeted delivery systems for improved therapeutic outcomes. |

| Antiviral Properties | Demonstrated significant inhibition of viral infections through multivalent binding strategies. |

| Bioconjugation | Enhances solubility and bioavailability of therapeutic agents through effective linkage strategies. |

Pharmacokinetics

As a pegylated compound, N-(acid-PEG3)-N-bis(PEG3-amine) exhibits improved pharmacokinetic properties compared to non-pegylated counterparts. Its increased solubility and stability contribute to prolonged circulation times in biological systems, reducing immunogenicity and enhancing bioavailability .

Q & A

Q. How does the trifunctional structure of N-(acid-PEG3)-N-bis(PEG3-amine) enable simultaneous conjugation of multiple molecules?

The acid and amine termini allow orthogonal coupling strategies. For example:

- Carboxylic acid reacts with primary amines via EDC/NHS chemistry (e.g., to link proteins or peptides) .

- Amine groups can form amide bonds with activated esters (e.g., NHS esters) or participate in reductive amination .

Methodology: Optimize pH (6.5–7.5 for EDC-mediated reactions) and molar ratios (typically 1:1.2 reagent-to-target ratio) to avoid cross-linking. Monitor reaction completion via TLC or MALDI-TOF .

Q. What experimental parameters are critical for using this compound as a drug carrier?

Key parameters include:

Q. How can researchers address solubility discrepancies in aqueous vs. organic solvents?

Dissolve the compound in DMF/DMSO first, then dilute with aqueous buffers (e.g., PBS). For organic-phase reactions (e.g., nanoparticle synthesis), use THF or dichloromethane. Centrifuge at 10,000×g to remove aggregates .

Advanced Research Questions

Q. How to resolve contradictions in reported storage conditions (-5°C vs. -20°C)?

The discrepancy arises from batch-specific purity and lyophilization methods. For long-term storage:

Q. What strategies improve conjugation efficiency in multi-step reactions (e.g., dual drug loading)?

- Stepwise coupling : Activate the carboxylic acid first with EDC/sulfo-NHS, conjugate Drug A, then use free amines for Drug B .

- Protecting groups : Temporarily block amines with Boc groups during acid coupling, then deprotect with TFA .

- Kinetic monitoring : Use fluorescence quenching (e.g., FITC-labeled amines) to track reaction progress .

Q. How to troubleshoot low yields in nanoparticle functionalization?

Common issues and solutions:

Q. Why do in vitro and in vivo drug-release profiles diverge when using this compound?

In vitro models often lack enzymatic or pH gradients present in vivo. To align results:

- Simulate physiological conditions (e.g., 37°C, 5% CO₂, protease-enriched media) .

- Incorporate redox-sensitive linkers (e.g., disulfide bonds) for glutathione-triggered release in tumor microenvironments .

Methodological Resources

- Synthesis Validation : Characterize intermediates via ¹H NMR (δ 3.5–3.7 ppm for PEG protons) and ESI-MS .

- Drug-Loading Efficiency : Calculate using UV-Vis (for chromophoric drugs) or HPLC with a C18 column .

- In Vivo Tracking : Label the compound with near-infrared dyes (e.g., Cy5) via amine-reactive NHS chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.